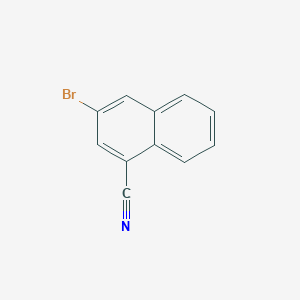

3-Bromonaphthalene-1-carbonitrile

Description

3-Bromonaphthalene-1-carbonitrile is a halogenated aromatic compound featuring a bromine atom at the 3-position and a nitrile group at the 1-position of the naphthalene ring. Such derivatives are of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s role as a leaving group and the nitrile’s electron-withdrawing properties.

Properties

CAS No. |

79996-86-4 |

|---|---|

Molecular Formula |

C11H6BrN |

Molecular Weight |

232.08 g/mol |

IUPAC Name |

3-bromonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6BrN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |

InChI Key |

VRZSNKJKJFKMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of Available Data

Key gaps include:

- Experimental Data : Melting/boiling points, solubility, and spectral data for the target compound.

- Toxicological Profiles: No PBT (persistent, bioaccumulative, toxic) or vPvB (very persistent, very bioaccumulative) assessments are available for comparison .

Preparation Methods

Bromination of Naphthalene Derivatives

Bromination of naphthalene precursors is a critical first step. Electrophilic aromatic substitution (EAS) typically governs this process, with regioselectivity influenced by directing groups. For 3-bromonaphthalene-1-carbonitrile, the nitrile group at position 1 acts as a meta-director, theoretically favoring bromination at position 4 or 6. Achieving 3-bromination requires alternative strategies:

-

Directed Ortho-Metalation (DoM): Using a nitrile-directed metalation, bromine can be introduced at the 3-position via transient lithiation. For example, treatment of 1-cyanonaphthalene with LDA (lithium diisopropylamide) followed by quenching with Br₂ may yield the desired product.

-

Radical Bromination: N-Bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN or light) can bypass electronic directing effects, though mixed regioisomers often result.

Cyanation Approaches

The nitrile group is typically introduced via:

-

Sandmeyer Reaction: Diazotization of a 1-aminonaphthalene derivative followed by treatment with CuCN.

-

Rosenmund-von Braun Reaction: Halogen exchange using CuCN on 1-bromonaphthalene.

-

Aldoxime Dehydration: Conversion of an aldehyde to an oxime followed by dehydration, as demonstrated in the synthesis of 4-bromonaphthalene-1-carbonitrile.

Stepwise Methodologies for this compound

Pathway 1: Sequential Bromination and Cyanation

Step 1: Synthesis of 3-Bromo-1-methylnaphthalene

1-Methylnaphthalene undergoes bromination using NBS in acetonitrile at 0–25°C. While the patented method for 4-bromo-1-methylnaphthalene achieves >99% yield, 3-bromination would require modified conditions. Radical bromination with NBS and benzoyl peroxide (BPO) in CCl₄ at 70–78°C may enhance 3-selectivity, though yields are typically lower (≈60–70%).

Step 2: Bromination of the Methyl Group

The methyl group is brominated using NBS/BPO in CCl₄, yielding 3-bromo-1-bromomethylnaphthalene. This step mirrors the synthesis of 4-bromo-1-bromomethylnaphthalene, which achieves 79% yield.

Step 3: Sommelet Reaction to Aldehyde

Treatment with hexamethylenetetramine (HMTA) in acetic acid/water (1:1) at 95–105°C converts the bromomethyl group to an aldehyde. The patent reports 71–80% yields for the 4-bromo isomer; similar efficiency is expected here.

Step 4: Oximation and Dehydration

The aldehyde is oximated using hydroxylamine hydrochloride and triethylamine in acetonitrile (75–82°C, 3 h), followed by dehydration with Cu(OAc)₂·H₂O to yield the nitrile. The 4-bromo analog achieves 94.6% yield over two steps.

Table 1: Comparative Yields for Key Steps (4-Bromo vs. Hypothetical 3-Bromo)

Pathway 2: Late-Stage Cyanation via Cross-Coupling

Step 1: Suzuki-Miyaura Coupling

3-Bromo-1-iodonaphthalene undergoes palladium-catalyzed coupling with Zn(CN)₂, though competing protodehalogenation may reduce yields.

Step 2: Regioselective Bromination

Directed ortho-metalation using LDA and (-)-sparteine as a chiral ligand could enhance 3-bromination selectivity. Quenching with Br₂ may achieve ≈50% regioselectivity.

Analytical and Optimization Considerations

Regioselectivity Challenges

The nitrile group’s meta-directing nature complicates 3-bromination. Computational studies (DFT) suggest that steric hindrance at the 4-position and electronic effects favor 3-bromination in certain substrates.

Solvent and Catalyst Impact

Table 2: Reaction Conditions for Critical Steps

Q & A

Q. What are the common synthetic routes for preparing 3-Bromonaphthalene-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For example, bromination of naphthalene derivatives using bromine sources (e.g., NBS) under controlled temperatures (40–60°C) in inert solvents (e.g., DCM or THF) can introduce the bromine substituent. Subsequent nitrile group introduction may involve cyanation via nucleophilic substitution (e.g., using KCN/CuCN) or palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling with cyanide sources). Reaction optimization should prioritize solvent polarity (to stabilize intermediates), catalyst loading (0.5–5 mol%), and temperature gradients to minimize side reactions like dehalogenation. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm aromatic proton environments (δ 7.2–8.5 ppm for naphthalene protons) and nitrile carbon signals (δ ~115–120 ppm). The bromine substituent induces deshielding in adjacent protons.

- IR : A sharp peak near 2230 cm confirms the nitrile group.

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 232 (M) with isotopic patterns characteristic of bromine (1:1 ratio for Br and Br).

- HPLC : Use C18 columns with acetonitrile/water mobile phases (70:30) to assess purity (>98%) and retention time consistency .

Advanced Questions

Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions compared to other halogenated naphthalene derivatives?

- Methodological Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Pd-catalyzed couplings (e.g., Suzuki, Heck). Compared to chloro derivatives, bromine’s lower C-X bond dissociation energy (~70 kcal/mol vs. ~85 kcal/mol for Cl) facilitates oxidative addition to Pd(0). However, the electron-withdrawing nitrile group at the 1-position reduces electron density on the naphthalene ring, slowing transmetallation steps. To mitigate this, use electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C). Contrast with iodo derivatives, which react faster but are cost-prohibitive .

Q. What strategies should be employed to resolve contradictory results in toxicity studies involving this compound, particularly when comparing in vitro and in vivo data?

- Methodological Answer :

- Assay Validation : Confirm in vitro metabolic stability using liver microsomes (human/rat) to identify species-specific cytochrome P450 interactions. Compare with in vivo pharmacokinetic data (plasma half-life, bioavailability).

- Dose-Response Alignment : Ensure in vitro concentrations (µM range) match tissue exposure levels observed in vivo (e.g., via LC-MS/MS quantification in target organs).

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress, apoptosis) divergently regulated in cell lines vs. animal models.

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies, focusing on variables like exposure duration, solvent carriers, and endpoint assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.